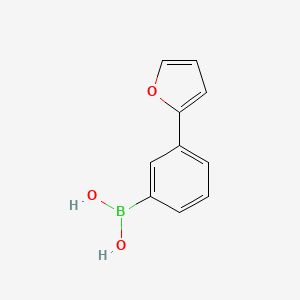
(3-(Furan-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Furan-2-yl)phenyl)boronic acid is an organoboron compound that features a furan ring attached to a phenyl ring, which is further bonded to a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(3-(Furan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include phenols, quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3-(Furan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (3-(Furan-2-yl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Furan-2-boronic acid: Similar structure but lacks the phenyl ring, making it less versatile in certain applications.
Phenylboronic acid: Lacks the furan ring, which can affect its reactivity and binding properties.
Uniqueness
(3-(Furan-2-yl)phenyl)boronic acid is unique due to the presence of both the furan and phenyl rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and makes it a valuable compound in various synthetic and research applications .
特性
分子式 |
C10H9BO3 |
|---|---|
分子量 |
187.99 g/mol |
IUPAC名 |
[3-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |
InChIキー |
KJODZWILQCPGRJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CC=CO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

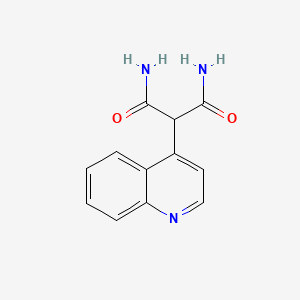
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
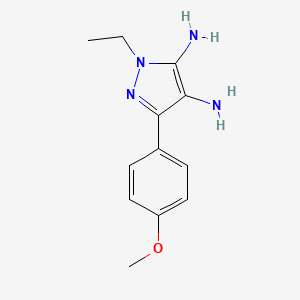
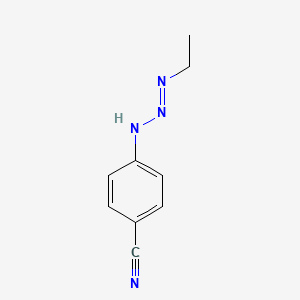
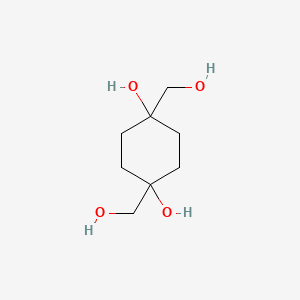
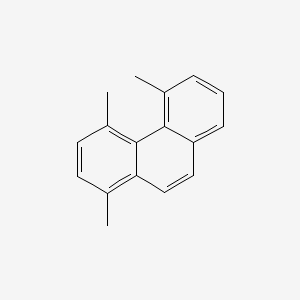
![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
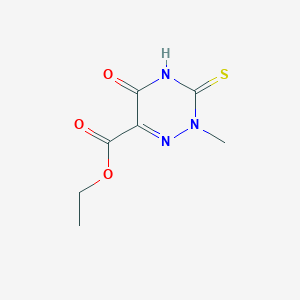
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)

![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
